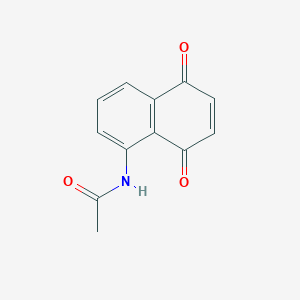
Acetamide, N-(5,8-dihydro-5,8-dioxo-1-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,8-Dioxo-5,8-dihydronaphthalen-1-yl)acetamide is a chemical compound characterized by its unique structure, which includes a naphthalene ring substituted with acetamide and two ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,8-Dioxo-5,8-dihydronaphthalen-1-yl)acetamide typically involves a multi-step process. One common method includes the reduction of a precursor compound followed by a nucleophilic reaction and subsequent acetylation. For example, a precursor such as 2-methyl-3-bromo-1,4-naphthalenedione can undergo reduction and nucleophilic substitution to form the desired compound, followed by acetylation with acetic anhydride .
Industrial Production Methods
Industrial production methods for N-(5,8-Dioxo-5,8-dihydronaphthalen-1-yl)acetamide are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5,8-Dioxo-5,8-dihydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the ketone groups, potentially leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
N-(5,8-Dioxo-5,8-dihydronaphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(5,8-Dioxo-5,8-dihydronaphthalen-1-yl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are likely mediated through its ability to form hydrogen bonds and participate in redox reactions. These interactions can influence various cellular processes, including enzyme activity and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide: This compound shares a similar naphthalene core but includes a selenium atom and a phenyl group, which may confer different biological activities.
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide: This compound has a chlorine atom instead of the ketone groups, which can alter its reactivity and applications.
Uniqueness
N-(5,8-Dioxo-5,8-dihydronaphthalen-1-yl)acetamide is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and potential applications. The presence of both ketone and acetamide groups allows for a diverse range of chemical transformations and interactions with biological targets.
Biologische Aktivität
Acetamide, N-(5,8-dihydro-5,8-dioxo-1-naphthalenyl)- is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₂H₉NO₃
- Molecular Weight : 215.20 g/mol
- CAS Number : 5824-46-4
The biological activity of Acetamide, N-(5,8-dihydro-5,8-dioxo-1-naphthalenyl)- is primarily attributed to its ability to interact with various biological targets. The compound's structure allows it to bind with enzymes and receptors, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could bind to receptor sites, influencing signaling pathways important for cellular responses.
Pharmacological Activities
Research indicates that Acetamide derivatives exhibit a range of biological activities:
- Antimicrobial Activity : Some studies have shown that compounds similar to Acetamide can exhibit moderate activity against gram-positive bacteria. The presence of functional groups such as amino and chloro enhances this activity .
- Anticancer Properties : Investigations into the anticancer potential of naphthalene derivatives suggest that they may inhibit tumor growth by interfering with cancer cell proliferation pathways .
- Neuroprotective Effects : Certain acetamide derivatives have been evaluated for their ability to inhibit butyrylcholinesterase (BChE), which is relevant for conditions like Alzheimer's disease. Some compounds showed promising IC₅₀ values indicating potential therapeutic applications .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various acetamide derivatives against a panel of bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against gram-positive strains. This suggests potential applications in treating bacterial infections .
Study 2: Anticancer Screening
In a screening for anticancer properties, several naphthalene derivatives were tested against various cancer cell lines. The findings revealed that some derivatives significantly inhibited cell proliferation in vitro, with IC₅₀ values indicating strong cytotoxic effects against specific cancer types .
Comparative Analysis with Similar Compounds
Eigenschaften
CAS-Nummer |
5824-46-4 |
|---|---|
Molekularformel |
C12H9NO3 |
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
N-(5,8-dioxonaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H9NO3/c1-7(14)13-9-4-2-3-8-10(15)5-6-11(16)12(8)9/h2-6H,1H3,(H,13,14) |
InChI-Schlüssel |
LCECTYUHGUTJLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















